molecular formula C16H17ClN2O5 B2899032 N-(5-chloro-2-methoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-44-4

N-(5-chloro-2-methoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2899032
CAS No.: 946333-44-4
M. Wt: 352.77
InChI Key: PLUPOPUYDYAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and antibacterial discovery research. While specific data on this exact molecule is limited, its core structure shares key features with known inhibitors of the bacterial enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase). LpxC is a zinc metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane in Gram-negative bacteria . Inhibiting this enzyme provides a promising mechanism for developing novel antibiotics against multidrug-resistant pathogens. Compounds featuring a pyridone core linked to a substituted acetamide group, as seen in the Pfizer-developed pyridone methylsulfone LpxC inhibitor PF5081090, have been extensively studied for their potent activity . The structural motifs present in this compound—including the chlorinated aniline moiety and the oxopyridine ring—are commonly associated with high-affinity binding to enzymatic targets and are frequently explored in structure-kinetic relationship (SKR) studies. These studies aim to optimize not just the binding affinity but also the residence time of the inhibitor on its target, which can lead to a prolonged post-antibiotic effect and improved dosing regimens . This product is intended for research applications such as investigating new antibacterial agents, studying bacterial enzyme kinetics, and exploring structure-activity relationships in hit-to-lead optimization campaigns. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5/c1-23-14-4-3-10(17)5-12(14)18-16(22)8-19-7-15(24-2)13(21)6-11(19)9-20/h3-7,20H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUPOPUYDYAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Activities References
Target Compound Pyridinone 5-chloro-2-methoxyphenyl, hydroxymethyl, 5-methoxy Hypothesized enzyme inhibition (lipoxygenase)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide 3-chloro-4-fluorophenyl, naphthalene Enhanced hydrophobic interactions; potential antimicrobial activity
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) Benzothiazole Thioether-linked benzothiazole, indole Anti-inflammatory (compound 5d: IC₅₀ = 12 μM), antibacterial (5d: MIC = 8 μg/mL)
N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl}acetamide Pyridine/oxadiazole 4-chlorophenyl-oxadiazole, dimethylpyridine Improved metabolic stability due to oxadiazole ring
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide Pyridinone Azepane ring, 4-methoxyphenyl Enhanced solubility from azepane’s basic nitrogen

Physicochemical Properties

  • Solubility: The hydroxymethyl group on the target compound’s pyridinone ring likely improves aqueous solubility compared to non-polar analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide . However, azepane-containing derivatives () exhibit superior solubility due to the basic nitrogen atom, which facilitates salt formation .

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the pyridinone core via cyclization of substituted malonate esters or β-ketoamides under acidic conditions .
  • Step 2 : Chloroacetylation of the pyridinone intermediate using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) to introduce the acetamide moiety .
  • Step 3 : Coupling with the substituted phenylamine (e.g., 5-chloro-2-methoxyaniline) via nucleophilic substitution or amidation .
  • Key Conditions : Solvents like DMF or dichloromethane, temperatures between 0°C and reflux, monitored by TLC .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), hydroxymethyl (-CH₂OH), and acetamide (-NHCO-) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 430.2 [M+H]⁺ for analogs) .
  • IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3500 cm⁻¹ (O-H stretch) confirm functional groups .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials due to the chloro-substituted aromatic ring’s susceptibility to photodegradation .
  • Moisture Control : The hydroxymethyl group (-CH₂OH) may undergo hydrolysis; use desiccants or anhydrous solvents .
  • Temperature : Long-term storage at -20°C in inert atmospheres (N₂ or Ar) prevents oxidation of the pyridinone ring .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved?

  • Methodological Answer :
  • Reaction Optimization : Vary catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃) to improve nucleophilic substitution efficiency .
  • Purification Techniques : Use column chromatography with gradient elution (e.g., hexane:ethyl acetate 70:30 to 50:50) to isolate pure product from byproducts .
  • Analytical Validation : Cross-check NMR and LC-MS data with computational models (e.g., DFT calculations for expected chemical shifts) .

Q. What mechanistic insights exist for its potential kinase inhibition?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to kinase ATP pockets via the pyridinone core and chloro-methoxyphenyl group .
  • Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based ATP consumption assays .
  • SAR Analysis : Modify the hydroxymethyl group to esters (-CH₂OAc) to assess hydrophobicity’s impact on activity .

Q. How can in vitro toxicity be evaluated for this compound?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays in HEK293 or HepG2 cells at concentrations 1–100 μM to determine LD₅₀ .
  • Mitochondrial Toxicity : Measure ROS production via DCFH-DA staining and ATP levels using luminescence assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. What strategies address low aqueous solubility in biological assays?

  • Methodological Answer :
  • Prodrug Design : Convert the hydroxymethyl group to a phosphate ester for enhanced solubility .
  • Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based encapsulation .
  • pH Adjustment : Solubilize in buffered solutions (pH 6–8) where the acetamide group remains unionized .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Batch Purity Analysis : Compare HPLC purity (>95% vs. <90%) across studies; impurities may antagonize or synergize effects .
  • Cell Line Validation : Confirm target expression (e.g., Western blot for kinases) in the specific cell models used .

Tables for Key Data

Property Typical Value Method Reference
Melting Point180–185°CDSC
LogP2.8–3.2HPLC (C18 column)
Solubility (DMSO)>50 mMShake-flask method
IC₅₀ (Kinase X)0.5–1.2 μMFluorescence polarization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.